molecular formula C12H13BO3S B3186550 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid CAS No. 1256358-80-1

3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid

Cat. No.: B3186550
CAS No.: 1256358-80-1
M. Wt: 248.11 g/mol
InChI Key: BLYQDAUIIYVBPR-UHFFFAOYSA-N
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Description

3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiophen-2-ylmethoxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid typically involves the following steps:

    Formation of the Boronic Acid Group: The boronic acid group can be introduced via the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

    Introduction of the Thiophen-2-ylmethoxymethyl Group: This step involves the reaction of a suitable phenylboronic acid derivative with a thiophen-2-ylmethoxymethyl halide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The thiophen-2-ylmethoxymethyl group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

Scientific Research Applications

3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the thiophen-2-ylmethoxymethyl group, making it less versatile in certain synthetic applications.

    Thiophen-2-ylboronic Acid: Contains a thiophene ring directly attached to the boronic acid group, differing in structure and reactivity.

    3-(Methoxymethyl)phenylboronic Acid: Similar structure but lacks the thiophene ring, affecting its electronic properties and reactivity.

Uniqueness

3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid is unique due to the presence of both the thiophen-2-ylmethoxymethyl group and the boronic acid group, which provides a combination of electronic and steric properties that can be fine-tuned for specific synthetic applications .

Properties

IUPAC Name

[3-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO3S/c14-13(15)11-4-1-3-10(7-11)8-16-9-12-5-2-6-17-12/h1-7,14-15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYQDAUIIYVBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COCC2=CC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681354
Record name (3-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-80-1
Record name Boronic acid, B-[3-[(2-thienylmethoxy)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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